REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6].[C:8](O)(=[O:12])/[CH:9]=[CH:10]/[CH3:11]>CC1C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:7][C:8](=[O:12])[CH:9]=[CH:10][CH3:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
|
C(CC=CCC)O
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
Water was removed azeotropically
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 4-5 hours until no more water
|
Duration
|
4.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
subsequently washed with sodium carbonate (5%, 300 mL)
|
Type
|
DISTILLATION
|
Details
|
further distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CCC)OC(C=CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6].[C:8](O)(=[O:12])/[CH:9]=[CH:10]/[CH3:11]>CC1C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:7][C:8](=[O:12])[CH:9]=[CH:10][CH3:11])[CH2:2][CH:3]=[CH:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
179 g
|
Type
|
reactant
|
Smiles
|
C(CC=CCC)O
|
Name
|
|
Quantity
|
181 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
catalyst
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
CUSTOM
|
Details
|
Water was removed azeotropically
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 4-5 hours until no more water
|
Duration
|
4.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
subsequently washed with sodium carbonate (5%, 300 mL)
|
Type
|
DISTILLATION
|
Details
|
further distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=CCC)OC(C=CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 247 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |